1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride
Overview
Description
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride is a chemical compound that features a pyrrolidine ring substituted with a thiophen-2-ylmethyl group
Preparation Methods
The synthesis of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride typically involves the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through various methods, including the cyclization of functionalized acyclic substrates or the ring expansion of β-lactams.
Introduction of the Thiophen-2-ylmethyl Group: This step involves the substitution of a hydrogen atom on the pyrrolidine ring with a thiophen-2-ylmethyl group.
Formation of the Dihydrochloride Salt: The final step involves the conversion of the free base to its dihydrochloride salt by treatment with hydrochloric acid.
Chemical Reactions Analysis
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding N-oxides or sulfoxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine or thiol derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide .
Scientific Research Applications
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride has several applications in scientific research:
Medicinal Chemistry: The compound is used as a building block for the synthesis of various biologically active molecules, including potential drug candidates.
Organic Synthesis: It serves as a versatile intermediate in the synthesis of complex organic molecules.
Biological Studies: The compound is used in studies to understand its interaction with biological targets and its potential therapeutic effects.
Mechanism of Action
The mechanism of action of 1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity and leading to various biological effects . The exact pathways and targets depend on the specific application and the structure of the derivatives formed from this compound .
Comparison with Similar Compounds
1-(Thiophen-2-ylmethyl)pyrrolidin-3-amine dihydrochloride can be compared with other similar compounds, such as:
Pyrrolidine Derivatives: Compounds like pyrrolidine-2-one and pyrrolidine-2,5-dione share the pyrrolidine ring structure but differ in their substituents and biological activities.
Thiophene Derivatives: Compounds like thiophene-2-carboxylic acid and thiophene-2-amine share the thiophene ring but differ in their functional groups and reactivity.
The uniqueness of this compound lies in its combination of the pyrrolidine and thiophene rings, which imparts distinct chemical and biological properties .
Properties
IUPAC Name |
1-(thiophen-2-ylmethyl)pyrrolidin-3-amine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14N2S.2ClH/c10-8-3-4-11(6-8)7-9-2-1-5-12-9;;/h1-2,5,8H,3-4,6-7,10H2;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GBQPOIRDMNQRKO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1N)CC2=CC=CS2.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H16Cl2N2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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